molecular formula C17H26ClNO2 B4402439 4-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride

4-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride

Cat. No.: B4402439
M. Wt: 311.8 g/mol
InChI Key: YJURNXFWRJSORN-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride is a chemical compound with the molecular formula C19H30ClNO3 It is known for its unique structure, which includes a morpholine ring and an allyl group attached to a dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride typically involves the reaction of 2-allyl-4,6-dimethylphenol with 2-chloroethylmorpholine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethylmorpholine, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the allyl group or to modify the morpholine ring.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution reactions can lead to a variety of phenoxy derivatives.

Scientific Research Applications

4-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The allyl group may also play a role in binding to active sites or facilitating the compound’s entry into cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethylmorpholine hydrochloride
  • 2-allyl-4,6-dimethylphenol
  • 2-chloroethylmorpholine

Uniqueness

4-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride is unique due to its combination of a morpholine ring and an allyl-dimethylphenoxy moiety This structure imparts specific chemical properties and biological activities that are not found in similar compounds

Properties

IUPAC Name

4-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-4-5-16-13-14(2)12-15(3)17(16)20-11-8-18-6-9-19-10-7-18;/h4,12-13H,1,5-11H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJURNXFWRJSORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CC=C)OCCN2CCOCC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride
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4-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride
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4-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride
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4-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride
Reactant of Route 5
4-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride
Reactant of Route 6
4-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride

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